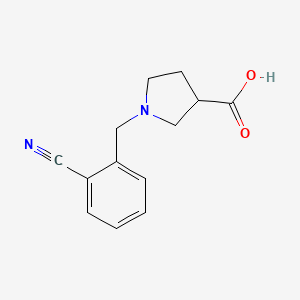

1-(2-氰基苄基)吡咯烷-3-羧酸

描述

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, and the structure–activity relationship (SAR) of the studied compounds has been described .Physical and Chemical Properties Analysis

Pyrrolidine-3-carboxylic acid, a related compound, is a solid at room temperature with a melting point of 33-38 °C . It’s stored at 2-8°C .科学研究应用

药物发现与开发

吡咯烷环在药物化学中被广泛用于创建治疗人类疾病的化合物。 吡咯烷环的sp3杂化允许有效地探索药效基团空间,这有助于分子的立体化学,并通过称为“伪旋转”的现象增加三维覆盖范围 . 1-(2-氰基苄基)吡咯烷-3-羧酸可用于合成具有靶标选择性的生物活性分子,这可能导致新药的开发。

立体选择性合成

吡咯烷环中碳的立体异构性意味着可以创建不同的立体异构体,这会导致药物候选物的不同生物学特性。 这是由于与对映选择性蛋白质的不同结合方式造成的。 所讨论的化合物可用于合成各种立体异构体,以研究其生物活性及其潜在的治疗应用 .

药效基团的结构多样性

吡咯烷环的非平面性允许药效基团的结构多样性增加。 这种结构多样性对于开发具有特定生物靶点的药物至关重要1-(2-氰基苄基)吡咯烷-3-羧酸可以作为创建用于药物筛选的各种药效基团模型的关键中间体 .

物理化学参数的修饰

杂原子片段,例如1-(2-氰基苄基)吡咯烷-3-羧酸中的片段,用于修饰物理化学参数以获得药物候选物的最佳ADME/Tox(吸收、分布、代谢、排泄/毒理学)结果。 这种修饰对于开发具有良好药代动力学和药效学特征的药物至关重要 .

生物活性化合物的合成

吡咯烷骨架在合成各种生物活性化合物方面起着至关重要的作用1-(2-氰基苄基)吡咯烷-3-羧酸可用作这些化合物的合成起点或中间体,这些化合物可能包括新型抗生素、抗病毒剂或抗癌剂 .

对映选择性结合研究

由于吡咯烷环的立体异构性,1-(2-氰基苄基)吡咯烷-3-羧酸可用于对映选择性结合研究。 这些研究对于理解药物的不同对映异构体如何与生物靶点相互作用至关重要,这可以为设计更有效和更安全的药物提供信息 .

3D药效基团空间的探索

吡咯烷环的三维结构使3D药效基团空间的探索成为可能,这对于识别新的药物候选物至关重要1-(2-氰基苄基)吡咯烷-3-羧酸可用于生成具有不同3D结构的化合物库,以进行高通量筛选 .

化学生物学和蛋白质组学

在化学生物学和蛋白质组学中,1-(2-氰基苄基)吡咯烷-3-羧酸可用于研究蛋白质-配体相互作用、酶机制以及小分子在生物系统中的作用。 这项研究可以导致发现新的生物途径和治疗靶点 .

作用机制

Target of Action

Compounds with a pyrrolidine ring structure have been known to interact with various biological targets .

Mode of Action

It’s known that carboxylic acids can react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .

Biochemical Pathways

It’s known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Result of Action

Compounds with a pyrrolidine ring structure have been known to exhibit various biological activities .

安全和危害

未来方向

属性

IUPAC Name |

1-[(2-cyanophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-7-10-3-1-2-4-11(10)8-15-6-5-12(9-15)13(16)17/h1-4,12H,5-6,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTMRIPDOYWSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

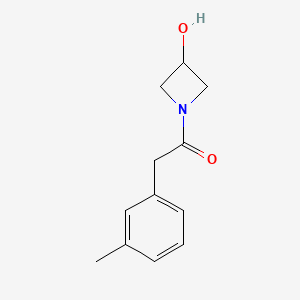

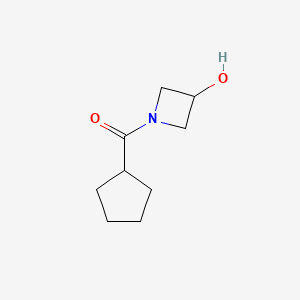

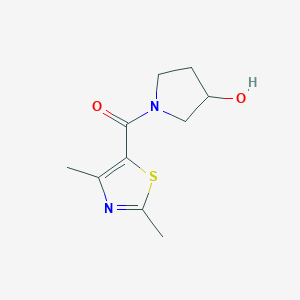

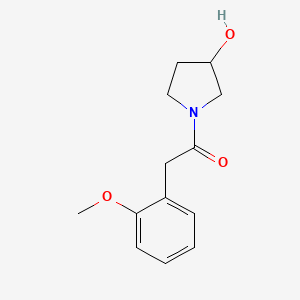

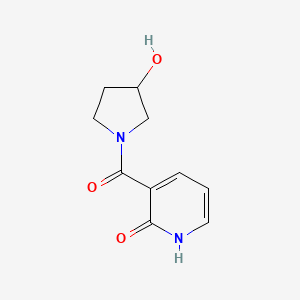

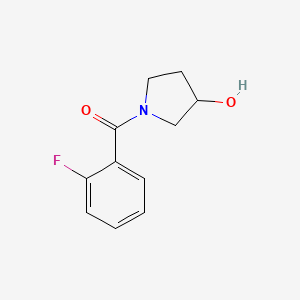

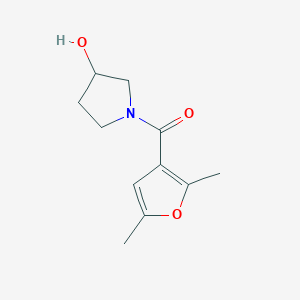

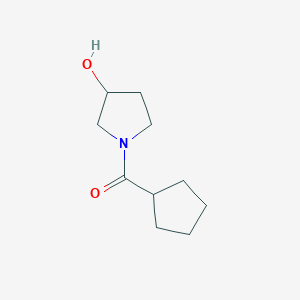

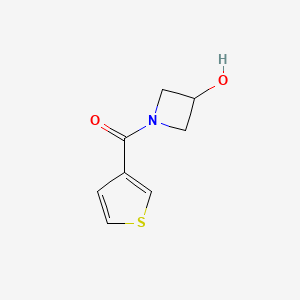

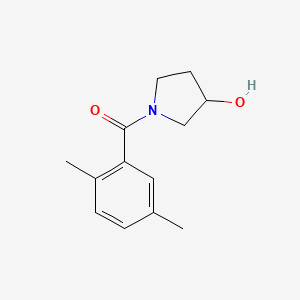

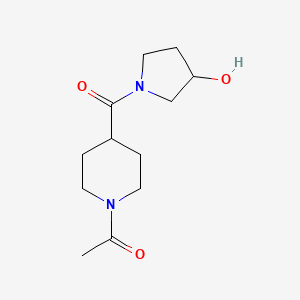

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468562.png)

![1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468567.png)